molecular formula C10H11ClFNO B1366322 3-chloro-N-(4-fluorobenzyl)propanamide CAS No. 544440-95-1

3-chloro-N-(4-fluorobenzyl)propanamide

Cat. No. B1366322
CAS RN: 544440-95-1
M. Wt: 215.65 g/mol
InChI Key: FDFDRWIRFBXCTI-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluorobenzyl)propanamide, also known as CFPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in several fields. It has a molecular weight of 215.65 .


Molecular Structure Analysis

The molecular formula of 3-chloro-N-(4-fluorobenzyl)propanamide is C10H11ClFNO . The InChI code is 1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

3-chloro-N-(4-fluorobenzyl)propanamide is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Cancer Chemotherapy

  • 3-Chloro-N-(4-Fluorobenzyl)Propanamide has been studied in the context of cancer chemotherapy. It acts as a reversible and irreversible inhibitor of dihydrofolate reductase, showing clinical promise for use in cancer treatment (Camerman, Smith, & Camerman, 1978).

Antitumor Activity

  • Novel compounds related to 3-Chloro-N-(4-Fluorobenzyl)Propanamide have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds exhibited excellent antitumor properties, showing activities almost equal to or higher than standard drugs against lung, CNS, and breast cancer cells (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Anticonvulsant Properties

  • Research has been conducted on derivatives of 3-Chloro-N-(4-Fluorobenzyl)Propanamide for their potential as anticonvulsant agents. These studies have identified structurally novel classes of potent and safe anticonvulsants (Pevarello et al., 1998).

Spectroscopic Analysis

  • The vibronic emission spectrum of the 3-Chloro-4-Fluorobenzyl radical, related to 3-Chloro-N-(4-Fluorobenzyl)Propanamide, has been observed to study its formation and reaction paths. This spectroscopic analysis is important for understanding the chemical properties of the compound (Lee, 2021).

Radiochemical Synthesis

  • Compounds similar to 3-Chloro-N-(4-Fluorobenzyl)Propanamide have been labeled with 18F for clinical PET studies, highlighting its potential use in medical imaging and diagnostics (Iwata et al., 2000).

Enzyme Inhibition for Alzheimer's and Diabetes

  • Chloro-/fluorobenzyl-substituted compounds, which are structurally related to 3-Chloro-N-(4-Fluorobenzyl)Propanamide, have been found to be effective inhibitors of enzymes like α-glycosidase and acetylcholinesterase. This is significant for developing new drugs for Alzheimer's disease and diabetes (Bal et al., 2021).

properties

IUPAC Name

3-chloro-N-[(4-fluorophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFDRWIRFBXCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413427
Record name 3-chloro-N-(4-fluorobenzyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-fluorobenzyl)propanamide

CAS RN

544440-95-1
Record name 3-chloro-N-(4-fluorobenzyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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